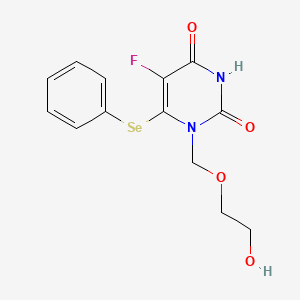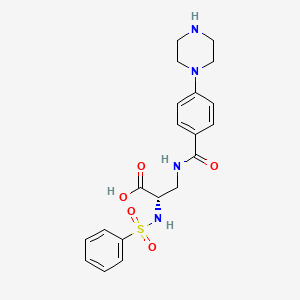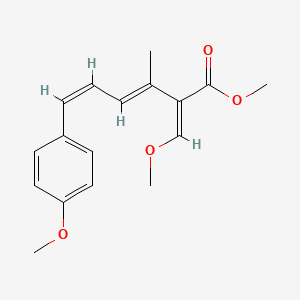
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is an organic compound characterized by its complex structure, which includes methoxymethylene and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a candidate for further pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
Bromine compounds: Compounds containing bromine, known for their reactivity and use in organic synthesis.
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group, used in various chemical applications.
Uniqueness
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of methoxymethylene and methoxyphenyl groups sets it apart from simpler compounds like methylcyclohexane and 4-methoxyphenethylamine.
Propriétés
Numéro CAS |
86421-33-2 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
methyl (2E,3E,5Z)-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)6-5-7-14-8-10-15(20-3)11-9-14/h5-12H,1-4H3/b7-5-,13-6+,16-12+ |
Clé InChI |
VHMKGBYCXDBNFU-LWXRDYOCSA-N |
SMILES isomérique |
C/C(=C\C=C/C1=CC=C(C=C1)OC)/C(=C\OC)/C(=O)OC |
SMILES canonique |
CC(=CC=CC1=CC=C(C=C1)OC)C(=COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
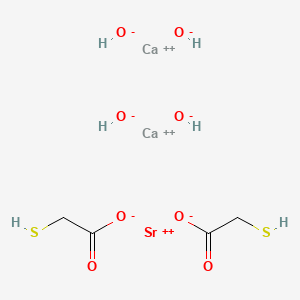

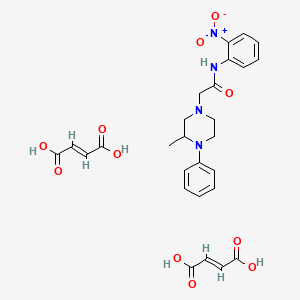
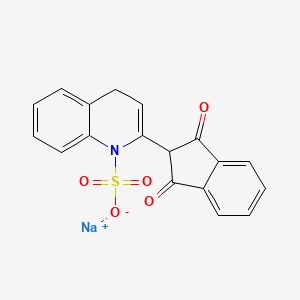
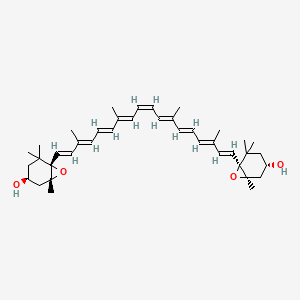
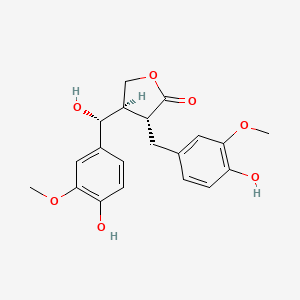
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)



